molecular formula C24H24N2O6S B15089325 Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B15089325
M. Wt: 468.5 g/mol
InChI Key: LSEJULCSUASSTJ-UHFFFAOYSA-N
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Description

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H24N2O6S and its molecular weight is 468.5 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H24N2O6SC_{24}H_{24}N_{2}O_{6}S and a molecular weight of approximately 468.52 g/mol. Its structure features a thiophene ring substituted with various functional groups, including carbamoyl and amido groups, which contribute to its biological activity.

1. Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties . Research indicates that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, it has shown potential in inhibiting the activity of certain kinases involved in cancer progression.

A study performed on various cancer cell lines demonstrated that the compound could induce apoptosis and inhibit proliferation, suggesting its role as a potential chemotherapeutic agent. The mechanism of action is believed to involve the modulation of enzyme activity or receptor interactions, leading to altered cellular responses.

2. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties . In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory processes. This effect may be beneficial in treating conditions characterized by excessive inflammation.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
  • Receptor Modulation : It could alter the activity of receptors that play a role in cellular signaling, thereby affecting cell survival and proliferation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiophene ring.
  • Introduction of the ethoxy and methoxy groups through electrophilic substitution.
  • Carbamoylation to introduce the carbamoyl group.

Optimizing these reactions can enhance yield and efficiency, making the compound more accessible for further studies.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Methyl 5-(phenyl)carbamoyl-2-(methoxybenzamido)-4-methylthiophene-3-carboxylateC18H20N2O5SLacks ethoxy group
Ethyl 5-carbamoyl-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylateC17H18N2O5SDifferent ethyl substitution
Methyl 5-(p-tolyl)carbamoyl-2-(methoxybenzamido)-4-methylthiophene-3-carboxylateC18H20N2O5Sp-Tolyl substitution instead of ethoxy

This table highlights how this compound stands out due to its specific combination of functional groups, potentially enhancing its biological activity compared to similar compounds.

Case Studies

Several case studies have explored the biological effects of this compound:

  • In Vitro Studies : Experiments conducted on human cancer cell lines showed significant inhibition of cell growth at micromolar concentrations.
  • In Vivo Models : Animal studies indicated promising results in tumor reduction and improved survival rates when administered alongside conventional therapies.

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O6S/c1-5-32-18-9-7-6-8-17(18)25-22(28)20-14(2)19(24(29)31-4)23(33-20)26-21(27)15-10-12-16(30-3)13-11-15/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27)

InChI Key

LSEJULCSUASSTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)OC)C

Origin of Product

United States

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